N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Medicinal chemistry Structure-activity relationship Fluorine conformational control

Researchers seeking structurally differentiated triazole-4-carboxamide scaffolds for antiviral or PXR screening often face limited access to regioisomerically pure, 5-arylamino-substituted analogs. This compound directly addresses that gap. - Provides a unique 2-fluoroanilino pharmacophore distinct from 3-fluoro or 5-amino regioisomers, enabling definitive SAR studies in VZV/HCMV phenotypic assays or PXR transactivation screens. - Supplied with ≥95% purity for reliable hit confirmation; the unsubstituted N-benzyl vector offers a clean starting point for systematic lead optimization. - Available for non-human research use with standard global shipping for procurement managers.

Molecular Formula C16H14FN5O
Molecular Weight 311.32
CAS No. 1291836-65-1
Cat. No. B2366493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
CAS1291836-65-1
Molecular FormulaC16H14FN5O
Molecular Weight311.32
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC=CC=C3F
InChIInChI=1S/C16H14FN5O/c17-12-8-4-5-9-13(12)19-15-14(20-22-21-15)16(23)18-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,23)(H2,19,20,21,22)
InChIKeyDICQMNGVZKCGRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide (CAS 1291836-65-1): Structural Identity, Scaffold Class, and Procurement Baseline


N-Benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide (CAS 1291836-65-1; molecular formula C₁₆H₁₄FN₅O; MW 311.32 g/mol; purity ≥95%) is a synthetic 1,4,5-trisubstituted 1H-1,2,3-triazole-4-carboxamide bearing a 2-fluorophenylamino group at the 5-position and an N-benzyl carboxamide at the 4-position . The compound belongs to the 5-arylamino-1H-1,2,3-triazole-4-carboxamide chemotype, a scaffold recognized for its synthetic accessibility via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its capacity to present diverse hydrogen-bond donor/acceptor pharmacophoric elements [1]. Commercially supplied under catalog numbers CM1008509 (Chemenu) and EVT-2503567 (EvitaChem) for non-human research use only, this compound occupies a distinct structural niche relative to both the 5-amino-1-benzyl-N-aryl regioisomeric series and the 3-fluoroanilino congener (CAS 1105247-09-3) [2].

Scaffold class 5-arylamino-1H-1,2,3-triazole-4-carboxamide with N-benzyl carboxamide; accessible via CuAAC chemistry.
Conformational feature 2-fluorophenylamino group provides intramolecular N–H···F constraint, pre-organizing the pharmacophore.
Procurement distinction Not interchangeable with 3-fluoro regioisomer (CAS 1105247-09-3) or 5-amino-1-benzyl isomer (CAS 899749-78-1). High-purity research material.

Why 1,2,3-Triazole-4-carboxamide Analogs Cannot Be Interchanged: Structural Determinants of Target Engagement for CAS 1291836-65-1


Within the 1H-1,2,3-triazole-4-carboxamide family, minor alterations in substitution regiochemistry or aryl group identity produce large shifts in biological activity that preclude generic substitution. Published structure-activity relationship (SAR) evidence from the closely related 5-(benzylamino)-1H-1,2,3-triazole-4-carboxamide antiviral series explicitly demonstrates that activity is "remarkably affected by the nature and the position of substituents in the benzene ring" [1]. The target compound's 2-fluoroanilino motif is not interchangeable with the 3-fluoro regioisomer (CAS 1105247-09-3), as ortho-fluorine substitution alters both the electronic environment of the anilino NH (modulating hydrogen-bond donor capacity) and the conformational preference of the biaryl system via intramolecular F···HN interactions [2]. Furthermore, the 5-arylamino connectivity (NH at C5 linked to a phenyl ring) is constitutionally distinct from the 5-amino-1-benzyl-N-(2-fluorophenyl) series (CAS 899749-78-1), where the amino group resides directly on the triazole core, producing a different hydrogen-bonding topology and metabolic vulnerability . These structural distinctions mandate compound-specific evaluation rather than class-level substitution.

Regioisomer 2-fluoro vs. 3-fluoro substitution shifts conformational pre-organization; in related series, positional isomerism changed activity by more than an order of magnitude. Direct replacement may not transfer target engagement.
Topology 5-arylamino connectivity presents a distinct HBD/HBA vector compared to 5-amino-1-benzyl isomers. Identical MW and formula mask non-interchangeable pharmacophores.
SAR sensitivity Antiviral activity of this chemotype is remarkably affected by nature and position of substituents on the benzene ring. Generic class-level substitution is not supported.

Quantitative Differentiation Evidence: CAS 1291836-65-1 Versus Closest Structural Analogs


Regioisomeric Differentiation: 2-Fluoroanilino (CAS 1291836-65-1) vs. 3-Fluoroanilino (CAS 1105247-09-3) Substitution

The ortho-fluorine atom in CAS 1291836-65-1 introduces a unique intramolecular interaction not available to the 3-fluoro regioisomer CAS 1105247-09-3. Crystal structure analysis and computational studies on ortho-fluoroanilines demonstrate that the 2-fluorophenylamino motif can form a stabilizing intramolecular N–H···F hydrogen bond (F···H distance ~2.3 Å, angle ~110°) that restricts rotation about the N–C(aryl) bond and pre-organizes the pharmacophore into a co-planar conformation [1]. This conformational locking distinguishes the target compound from its 3-fluoro analog, which lacks this intramolecular constraint and samples a broader ensemble of rotameric states. In the antiviral 5-(benzylamino) series, the positional isomerism of the benzyl ring substituents produced EC₅₀ differences exceeding 10-fold against VZV and HCMV [2], strongly suggesting that the 2-fluoro vs. 3-fluoro distinction will translate into differential target engagement.

2-F vs. 3-F regioisomer
Comparative evidence
2-fluorophenylamino enables intramolecular N–H···F hydrogen bonding (~2.3 Å), restricting aryl rotation. 3-fluoro analog lacks this conformational lock.
Conformational pre-organization may differentiate molecular recognition profiles; position-dependent activity shifts >10-fold observed in related antiviral series.
Cross-study comparable; direct side-by-side data for these two regioisomers not yet published.
Medicinal chemistry Structure-activity relationship Fluorine conformational control

Scaffold Topology Differentiation: 5-Arylamino (CAS 1291836-65-1) vs. 5-Amino-1-benzyl-N-aryl (CAS 899749-78-1) Series

CAS 1291836-65-1 and CAS 899749-78-1 share the identical molecular formula (C₁₆H₁₄FN₅O, MW 311.32) but are constitutional isomers with fundamentally different hydrogen-bond donor/acceptor (HBD/HBA) topologies. In the target compound, the 5-arylamino -NH- group bridges the triazole core to a 2-fluorophenyl ring (HBD at aniline NH; HBA at triazole N2/N3), while the N-benzyl carboxamide presents an additional HBD at the amide NH and HBA at the amide carbonyl. In CAS 899749-78-1, the 5-amino group (HBD ×2) is directly attached to the triazole ring, and the 2-fluorophenyl ring is linked via the carboxamide nitrogen, reversing the HBD/HBA presentation vector. The ATC (5-amino-1,2,3-triazole-4-carboxamide) series has demonstrated pEC₅₀ values of 5.0–6.5 against intracellular T. cruzi parasites, with SAR showing that N-aryl substitution on the carboxamide critically modulates potency [1]. The 5-arylamino topology of the target compound presents a distinct pharmacophoric pattern not explored in the ATC anti-parasitic program, offering orthogonal starting points for lead optimization.

5-arylamino vs. 5-amino scaffold
Class-level inference
5-arylamino isomer presents aniline NH HBD and distinct HBA topology; 5-amino-1-benzyl isomer (CAS 899749-78-1) has NH₂ directly on triazole, reversing pharmacophore vectors.
Different HBD/HBA spatial arrangement; 5-amino series reached pEC₅₀ 5.0–6.5 against T. cruzi. Target topology unexplored in that SAR program.
Constitutional isomers are not interchangeable despite identical MW.
Scaffold hopping Hydrogen-bond network Drug design

Class-Level Antiviral Potential: 5-(Substituted-amino)-1H-1,2,3-triazole-4-carboxamides as Herpesvirus Inhibitors

A series of 5-(benzylamino)-1H-1,2,3-triazole-4-carboxamides, structurally analogous to CAS 1291836-65-1 (differing only in the N-substituent at the 5-amino group: benzyl vs. 2-fluorophenyl), demonstrated in vitro antiviral activity against human cytomegalovirus (HCMV), varicella-zoster virus (VZV), and herpes simplex virus (HSV) with measurable EC₅₀ values [1]. Critically, compounds 5m, 5n, 5s, and 5t showed similar EC₅₀ values against both thymidine kinase-positive (TK⁺) and TK-negative (TK⁻) VZV strains, indicating a mechanism of action independent of viral thymidine kinase—a feature that distinguishes this chemotype from first-line anti-herpesvirus drugs such as acyclovir, which require TK-mediated activation [1]. The 5-arylamino sub-series represented by CAS 1291836-65-1 extends this scaffold with an aniline-type NH linkage that may enhance metabolic stability relative to the benzylic NH of the published compounds, although direct comparative data for the target compound specifically are not yet published.

Antiviral potential (class-level)
Class-level inference
Close 5-(benzylamino) analogs show in vitro activity against HCMV, VZV, HSV, with comparable EC₅₀ on TK⁺ and TK⁻ VZV strains, indicating TK-independent mechanism.
Reported class-level antiviral activity; target compound-specific EC₅₀ not yet available. Supports screening against acyclovir-resistant herpesvirus models.
Data derived from analog series; direct testing of CAS 1291836-65-1 required.
Antiviral drug discovery Herpesvirus Thymidine kinase-independent mechanism

PXR Antagonist Pharmacophore: 1H-1,2,3-Triazole-4-carboxamide Core Achieves Low Nanomolar IC₅₀

The 1H-1,2,3-triazole-4-carboxamide scaffold has been optimized to yield potent, selective inverse agonists and antagonists of the pregnane X receptor (PXR), a master regulator of drug-metabolizing enzymes. Compound 85 from this series achieved low nanomolar IC₅₀ values for both PXR binding and cellular activity, while its close analog compound 89 functioned as a pure antagonist with similarly low nanomolar potency [1]. Compounds within this program feature diverse N1-aryl and C5-substitutions on the triazole-4-carboxamide core, demonstrating the scaffold's capacity to accommodate varied substitution patterns while maintaining high target affinity. CAS 1291836-65-1, with its unique 5-(2-fluorophenylamino) group and N-benzyl carboxamide, represents a substitution pattern not explored in the published PXR antagonist SAR, offering a novel chemotype for probing PXR ligand-binding domain interactions [1].

PXR antagonist pharmacophore
Class-level inference
Optimized 1H-1,2,3-triazole-4-carboxamides achieved low nanomolar IC₅₀ for PXR binding and cellular antagonism (e.g., compound 85, compound 89).
Scaffold supports PXR tool compound development; 2-fluorophenylamino substitution pattern unexplored in published PXR SAR.
Target compound not yet evaluated in PXR assays.
Nuclear receptor pharmacology Pregnane X receptor Drug metabolism

Lipophilicity and Drug-Likeness Differentiation from N-Benzyl Positional Isomers

Calculated physicochemical parameters differentiate CAS 1291836-65-1 from close analogs in commercially relevant ways. The compound has a molecular weight of 311.32 g/mol, 2 hydrogen-bond donors (aniline NH, amide NH), 5 hydrogen-bond acceptors (triazole N2/N3, amide C=O, aniline N, fluorine), a topological polar surface area (tPSA) of approximately 78–85 Ų, and a calculated logP (cLogP) estimated at 2.8–3.2 . In comparison, the 5-amino-1-benzyl-N-(2-fluorophenyl) isomer (CAS 899749-78-1) presents the same MW but with three HBDs (5-NH₂ plus amide NH), increasing its tPSA to ~95–100 Ų and reducing its predicted membrane permeability . The 2-fluoro substituent on the anilino ring also reduces cLogP by approximately 0.3–0.5 log units compared to a non-fluorinated anilino analog, improving the lipophilic ligand efficiency (LLE) profile for targets where excessive lipophilicity is detrimental [1]. The compound complies with Lipinski's Rule of Five and meets lead-likeness criteria (MW < 350, cLogP < 3.5), making it suitable as a starting point for fragment-to-lead or hit-to-lead optimization campaigns .

Lipophilicity & drug-likeness
Computed property
tPSA ~78–85 Ų; cLogP ~2.8–3.2; HBD 2; HBA 5; MW 311.32. 5-amino isomer: tPSA ~95–100 Ų, HBD 3.
Lower tPSA and controlled lipophilicity suggest improved passive permeability relative to the 5-amino isomer; fluorine contributes ~0.3–0.5 logP reduction.
Calculated values; experimental solubility and LogD₇.₄ recommended.
Physicochemical property profiling Lipinski parameters Lead-likeness

Commercial Availability and Purity Benchmarking Against Closest Structural Analogs

CAS 1291836-65-1 is commercially available from multiple suppliers at ≥95% purity, with catalog numbers CM1008509 (Chemenu) and EVT-2503567 (EvitaChem), and is listed on the Kuujia chemical marketplace . This availability profile is comparable to its closest analogs: the 3-fluoro regioisomer (CAS 1105247-09-3, CM1008913, ≥95%) and the 5-amino positional isomer (CAS 899749-78-1, available from Fluorochem and CymitQuimica, ≥95%) . However, CAS 1291836-65-1 is distinguished from analogs with additional ring substituents (e.g., CAS 1291843-05-4 bearing a 4-fluorobenzyl group; or CAS 1291842-78-8 bearing a 3-chloro-4-fluorobenzyl moiety) by its simpler, unsubstituted N-benzyl carboxamide, which provides a cleaner baseline for SAR studies without the confounding electronic or steric effects of additional halogen substituents on the benzyl ring . The compound is explicitly designated for non-human research use only, consistent with its role as a research tool or screening library component rather than a clinical candidate.

Commercial purity & baseline
Supplier specification
Purity ≥95% (CM1008509, EVT-2503567). Unsubstituted N-benzyl group provides electronically neutral SAR starting point vs. 4-fluorobenzyl or 3-chloro-4-fluorobenzyl analogs.
Consistent purity across suppliers; minimal steric/electronic bias supports systematic SAR exploration.
For non-human research use only.
Chemical procurement Screening library Building block supply

Recommended Research Application Scenarios for N-Benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide (CAS 1291836-65-1)


Antiviral Lead Discovery: Screening Against Acyclovir-Resistant Herpesvirus Strains

The TK-independent antiviral mechanism demonstrated by structurally analogous 5-(benzylamino)-1H-1,2,3-triazole-4-carboxamides supports inclusion of CAS 1291836-65-1 in phenotypic screening cascades against TK-deficient or acyclovir-resistant VZV and HCMV clinical isolates. The compound's 2-fluorophenylamino substituent differentiates it from the published benzylamino analogs and may confer improved metabolic stability, warranting comparative EC₅₀ determination in human embryonic lung fibroblast-based viral replication assays with parallel cytotoxicity assessment [1].

PXR Pharmacology: Probing Novel Substitution Space on a Validated Inverse Agonist Scaffold

Given that the 1H-1,2,3-triazole-4-carboxamide scaffold has yielded potent PXR inverse agonists and antagonists with low nanomolar IC₅₀ values, CAS 1291836-65-1 can serve as a structurally novel entry point for PXR ligand-binding domain exploration. Its 5-(2-fluorophenylamino) and N-benzyl substitution pattern has not been evaluated in published PXR SAR and may reveal new interaction hotspots within the ligand-binding pocket. Recommended assays include PXR competitive binding (LanthaScreen TR-FRET) and cellular transactivation assays in HepG2 or PXR-overexpressing cell lines [2].

Scaffold-Hopping Starting Point for Neglected Tropical Disease Drug Discovery

The constitutional isomerism between CAS 1291836-65-1 and the anti-T. cruzi ATC series (CAS 899749-78-1 scaffold) enables systematic scaffold-hopping studies. The 5-arylamino topology presents an alternative HBD/HBA pharmacophore for targets where the ATC series has already been optimized. Phenotypic screening in T. cruzi-infected VERO cells, combined with CYP51 inhibition assays, can establish whether the 5-arylamino scaffold offers advantages in potency, selectivity, or pharmacokinetic profile relative to the 5-amino series [3].

Physicochemical Baseline for Fluorinated Fragment-to-Lead Optimization

With its favorable lead-like properties (MW 311.32, cLogP ~2.8–3.2, tPSA ~78–85 Ų, 2 HBD, 5 HBA) and the conformational constraint imparted by the ortho-fluoroanilino motif, CAS 1291836-65-1 is well-suited as a baseline compound for fragment-to-lead or structure-based design campaigns. Its unsubstituted N-benzyl group provides a clean vector for systematic substitution without confounding electronic or steric effects. Recommended workflow: acquire ≥95% purity material, confirm identity by ¹H/¹³C NMR and HRMS, determine aqueous solubility and LogD₇.₄ experimentally, then progress to target-based or phenotypic screening .

Application
Selection Property
Validation Focus
Antiviral screening (acyclovir-resistant herpesviruses)
2-fluoroanilino scaffold with TK-independent mechanism potential
EC₅₀ against TK⁻ VZV/HCMV; parallel cytotoxicity assessment
PXR pharmacology probe development
5-(2-fluorophenylamino) substitution unexplored in PXR SAR
PXR competitive binding (TR-FRET) and cellular transactivation
Scaffold-hopping for anti-T. cruzi leads
5-arylamino vs. 5-amino topology distinctness
Phenotypic screening in T. cruzi-infected VERO cells; CYP51 assays
Fragment-to-lead optimization baseline
Lead-like physicochemical profile (MW 311, controlled lipophilicity, low tPSA)
Experimental LogD₇.₄, solubility, NMR identity; target-based or phenotypic screening
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